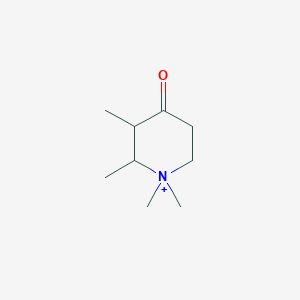
1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium is a quaternary ammonium compound with a piperidine ring structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium can be synthesized through a multi-step process involving the alkylation of piperidine derivatives. One common method involves the reaction of 4-oxopiperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve additional purification steps such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced piperidine derivatives with altered functional groups.
Substitution: Substituted piperidine compounds with different nucleophilic groups attached.
Scientific Research Applications
1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. Its stability and reactivity make it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient in certain formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to form strong ionic interactions with negatively charged sites on proteins and other biomolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
1,1,2,3-Tetramethyl-4-oxopiperidine: Similar structure but lacks the quaternary ammonium group.
1,1,2,3-Tetramethyl-4-hydroxypiperidine: Contains a hydroxyl group instead of an oxo group.
1,1,2,3-Tetramethyl-4-aminopiperidine: Features an amino group in place of the oxo group.
Uniqueness: 1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This makes it more stable and reactive in certain conditions compared to its analogs, enhancing its utility in various applications.
Properties
IUPAC Name |
1,1,2,3-tetramethylpiperidin-1-ium-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO/c1-7-8(2)10(3,4)6-5-9(7)11/h7-8H,5-6H2,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHHIFRRGZIAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C([N+](CCC1=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














